1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester
Overview
Description
1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a piperazine ring substituted with three carboxylic acid groups, a fluorenylmethyl group, and a propenyl ester group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester typically involves multi-step organic reactions. One common method involves the protection of the piperazine ring followed by selective functionalization of the carboxylic acid groups. The fluorenylmethyl group is introduced through a nucleophilic substitution reaction, while the propenyl ester is formed via esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and optimize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorenylmethyl group to a simpler hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the fluorenylmethyl or propenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a drug candidate or a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorenylmethyl group may enhance the compound’s ability to penetrate cell membranes, while the propenyl ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) 2-(2-propen-1-yl) ester: This compound shares structural similarities but differs in the ring system and functional groups.
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 1-(9H-fluoren-9-ylmethyl) ester: Another similar compound with variations in the position of the propenyl and fluorenylmethyl groups.
Uniqueness
1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester is unique due to its combination of a piperazine ring with three carboxylic acid groups and the presence of both fluorenylmethyl and propenyl ester groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-13-31-23(29)25-11-12-26(21(14-25)22(27)28)24(30)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQHTTWUFGNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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